molecular formula C20H15N3O9 B14621240 2,2'-[(2-Hydroxy-5-nitro-1,3-phenylene)bis(methylene)]bis(4-nitrophenol) CAS No. 59920-03-5

2,2'-[(2-Hydroxy-5-nitro-1,3-phenylene)bis(methylene)]bis(4-nitrophenol)

Cat. No.: B14621240
CAS No.: 59920-03-5
M. Wt: 441.3 g/mol
InChI Key: LUKXCHBKMJNNAJ-UHFFFAOYSA-N
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Description

2,2’-[(2-Hydroxy-5-nitro-1,3-phenylene)bis(methylene)]bis(4-nitrophenol) is a complex organic compound characterized by its unique structure, which includes multiple nitro and hydroxyl groups

Preparation Methods

The synthesis of 2,2’-[(2-Hydroxy-5-nitro-1,3-phenylene)bis(methylene)]bis(4-nitrophenol) typically involves multi-step organic reactions. One common method involves the reaction of 2-hydroxy-5-nitrobenzaldehyde with 4-nitrophenol in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The nitro groups can be reduced to amines under suitable conditions.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nitrating agents like nitric acid. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,2’-[(2-Hydroxy-5-nitro-1,3-phenylene)bis(methylene)]bis(4-nitrophenol) has several applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry to form metal complexes.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the synthesis of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with various molecular targets. For instance, its nitro groups can participate in redox reactions, affecting cellular oxidative stress levels. The hydroxyl groups can form hydrogen bonds with biological macromolecules, influencing their structure and function. The pathways involved often include oxidative stress response and signal transduction pathways.

Comparison with Similar Compounds

Similar compounds include:

    2,2’-[(2-Hydroxy-1,3-phenylene)bis(methylene)]bis(4,6-dimethylphenol): This compound has methyl groups instead of nitro groups, affecting its reactivity and applications.

    2,2’-[(2-Hydroxy-5-methyl-1,3-phenylene)bis(methylene)]bis(4-nitrophenol): The presence of a methyl group instead of a nitro group at a different position alters its chemical properties.

Properties

CAS No.

59920-03-5

Molecular Formula

C20H15N3O9

Molecular Weight

441.3 g/mol

IUPAC Name

2,6-bis[(2-hydroxy-5-nitrophenyl)methyl]-4-nitrophenol

InChI

InChI=1S/C20H15N3O9/c24-18-3-1-15(21(27)28)7-11(18)5-13-9-17(23(31)32)10-14(20(13)26)6-12-8-16(22(29)30)2-4-19(12)25/h1-4,7-10,24-26H,5-6H2

InChI Key

LUKXCHBKMJNNAJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])CC2=CC(=CC(=C2O)CC3=C(C=CC(=C3)[N+](=O)[O-])O)[N+](=O)[O-])O

Origin of Product

United States

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